An In-Depth Technical Guide to 2-Propanol-1,1,1,3,3,3-d6 (CAS: 3976-29-2)
An In-Depth Technical Guide to 2-Propanol-1,1,1,3,3,3-d6 (CAS: 3976-29-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Isotopically labeled compounds are indispensable tools in modern scientific research, offering unparalleled insights into reaction mechanisms, metabolic pathways, and quantitative analysis. This guide provides a comprehensive technical overview of 2-Propanol-1,1,1,3,3,3-d6 ((CD₃)₂CHOH), a deuterated analog of isopropanol. As a Senior Application Scientist, my objective is to synthesize foundational chemical knowledge with practical, field-proven applications to empower researchers in leveraging this versatile molecule to its full potential. We will delve into its synthesis, spectral characterization, and key applications, providing not just the "what" but the critical "why" behind experimental choices.
Physicochemical Properties and Specifications
2-Propanol-1,1,1,3,3,3-d6 is a stable, non-radioactive isotopologue of 2-propanol where the six hydrogen atoms of the two methyl groups are replaced with deuterium.[1] This substitution results in a predictable mass shift and subtle changes in its physicochemical properties, which are fundamental to its applications.
| Property | Value | Source |
| CAS Number | 3976-29-2 | [2] |
| Molecular Formula | C₃H₂D₆O | [2] |
| Molecular Weight | 66.13 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.86 g/mL at 25 °C | |
| Boiling Point | 82 °C (lit.) | [1] |
| Melting Point | -90 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.374 (lit.) | [1] |
| Isotopic Purity | Typically ≥99 atom % D | |
| Mass Shift | M+6 |
Synthesis and Quality Control
The primary route for the synthesis of 2-Propanol-1,1,1,3,3,3-d6 is the reduction of per-deuterioacetone (acetone-d6).[1] This seemingly straightforward reaction requires careful control to ensure high isotopic purity and chemical yield.
Synthesis Workflow: Reduction of Acetone-d6
The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity for ketones and aldehydes and its relative safety compared to more potent reducing agents like lithium aluminum hydride.
Detailed Experimental Protocol
Objective: To synthesize 2-Propanol-1,1,1,3,3,3-d6 with high isotopic and chemical purity.
Materials:
-
Acetone-d6 (≥99.5 atom % D)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone-d6 in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium borohydride in anhydrous ethanol to the cooled acetone-d6 solution with continuous stirring. The slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reduction.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C to neutralize the excess NaBH₄ and decompose the borate ester complex.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate carefully on a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure 2-Propanol-1,1,1,3,3,3-d6.
Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the absence of starting material and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify the isotopic enrichment.
Spectroscopic Characterization
Understanding the spectral signature of 2-Propanol-1,1,1,3,3,3-d6 is paramount for its effective use and for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is significantly simplified compared to its non-deuterated counterpart. It will exhibit a septet for the single proton on the secondary carbon (CH-OH) due to coupling with the deuterium atoms on the adjacent methyl groups, and a singlet for the hydroxyl proton (-OH). The characteristic 6-proton doublet of the methyl groups seen in unlabeled 2-propanol will be absent.[3]
-
¹³C NMR: The carbon-13 NMR spectrum will show two signals. The carbon of the CD₃ groups will appear as a multiplet due to coupling with deuterium, and the CH-OH carbon will also be a distinct signal. The chemical shifts will be similar to those of 2-propanol.[4]
Mass Spectrometry (MS)
Electron Ionization-Mass Spectrometry (EI-MS) is a powerful tool for confirming the identity and isotopic purity of 2-Propanol-1,1,1,3,3,3-d6. The fragmentation pattern is distinct from that of unlabeled 2-propanol. The molecular ion peak will be observed at m/z 66. A prominent fragment is the loss of a CD₃ radical, resulting in a peak at m/z 48.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the O-H and C-H stretching vibrations. The C-D stretching vibrations will appear at lower wavenumbers (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹). The broad O-H stretching band will be present in the region of 3200-3600 cm⁻¹.
Applications in Research and Drug Development
The unique properties of 2-Propanol-1,1,1,3,3,3-d6 make it a valuable tool in several areas of scientific investigation.
Internal Standard in Quantitative Analysis (GC-MS and LC-MS)
Deuterated compounds are ideal internal standards for mass spectrometry-based quantification. They co-elute with the analyte of interest but are readily distinguished by their mass difference. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response.
Workflow for using 2-Propanol-d6 as an Internal Standard:
Protocol: Quantification of Volatile Organic Compounds (VOCs) in an Aqueous Matrix using GC-MS with 2-Propanol-d6 as an Internal Standard
Objective: To accurately quantify the concentration of a target VOC in a water sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace autosampler (recommended for VOCs)
-
Stock solution of the target VOC
-
Stock solution of 2-Propanol-1,1,1,3,3,3-d6 (internal standard)
-
Deionized water
Procedure:
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking deionized water with known concentrations of the target VOC. To each calibration standard, add a fixed concentration of 2-Propanol-1,1,1,3,3,3-d6.
-
Sample Preparation: To a known volume of the water sample, add the same fixed concentration of 2-Propanol-1,1,1,3,3,3-d6 as used in the calibration standards.
-
GC-MS Analysis: Analyze the calibration standards and the sample using a suitable GC-MS method with a column appropriate for VOC analysis. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the target VOC and 2-Propanol-1,1,1,3,3,3-d6 (e.g., m/z 48).
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the target VOC to the peak area of the internal standard against the concentration of the target VOC. Determine the concentration of the target VOC in the sample by interpolating its peak area ratio on the calibration curve.
Mechanistic and Metabolic Studies
The kinetic isotope effect (KIE), where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, makes deuterated compounds excellent probes for studying reaction mechanisms and metabolic pathways.
Application in In Vitro Drug Metabolism Studies:
2-Propanol-1,1,1,3,3,3-d6 can be used as a substrate for enzymes that metabolize alcohols, such as alcohol dehydrogenases and cytochrome P450s. By comparing the rate of metabolism of deuterated and non-deuterated isopropanol, researchers can gain insights into the rate-limiting steps of the metabolic process.
Protocol: In Vitro Metabolism of 2-Propanol-d6 using Human Liver Microsomes
Objective: To assess the metabolic stability of 2-Propanol-1,1,1,3,3,3-d6 in a model system.
Materials:
-
Human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
2-Propanol-1,1,1,3,3,3-d6
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Pre-incubate human liver microsomes in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and 2-Propanol-1,1,1,3,3,3-d6.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining 2-Propanol-1,1,1,3,3,3-d6 and any potential metabolites.
-
Calculate the rate of disappearance of 2-Propanol-1,1,1,3,3,3-d6 to determine its metabolic stability.
Safety and Handling
2-Propanol-1,1,1,3,3,3-d6 is a highly flammable liquid and vapor and causes serious eye irritation. It may also cause drowsiness or dizziness.[6] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Conclusion
2-Propanol-1,1,1,3,3,3-d6 is a powerful and versatile tool for researchers in chemistry and drug development. Its well-defined physical and spectral properties, coupled with its utility as an internal standard and a probe for mechanistic and metabolic studies, make it an invaluable asset in the modern laboratory. This guide has provided a foundational understanding and practical protocols to facilitate its effective implementation in your research endeavors.
References
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Propanol-1,1,1,3,3,3-d6 | C3H8O | CID 12213346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
